2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol
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Overview
Description
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol is a chemical compound with the molecular formula C10H19F2NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with aminomethyl and difluoromethyl groups, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the aminomethyl and difluoromethyl groups. The final step involves the attachment of the ethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative.
Scientific Research Applications
2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl]oxy}ethan-1-ol
- 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both aminomethyl and difluoromethyl groups
Properties
IUPAC Name |
2-[1-(aminomethyl)-4,4-difluorocyclohexyl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO2/c10-9(11)3-1-8(7-12,2-4-9)14-6-5-13/h13H,1-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLCOFRKQRHPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CN)OCCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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